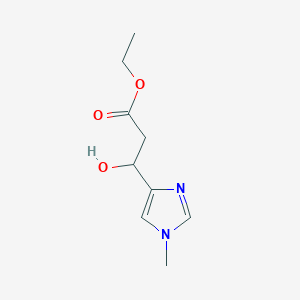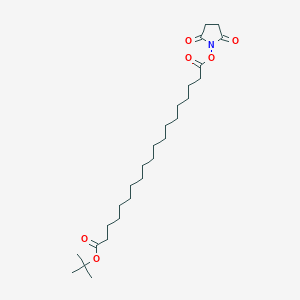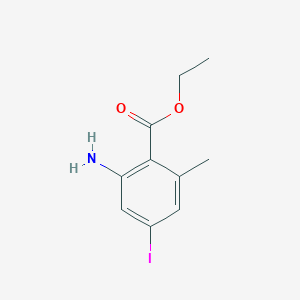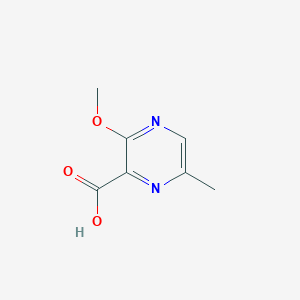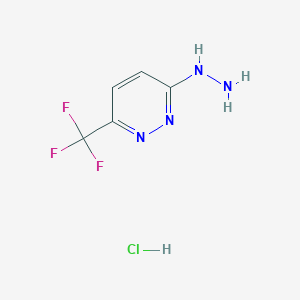
3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride is a chemical compound with the molecular formula C5H6ClF3N4 and a molecular weight of 214.58 g/mol This compound is known for its unique structure, which includes a pyridazine ring substituted with hydrazinyl and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and substituted pyridazines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydrazinyl-6-(3-(trifluoromethyl)phenyl)pyridazine: This compound has a similar structure but includes a phenyl group instead of a trifluoromethyl group.
3,6-Dichloro-4-(trifluoromethyl)pyridazine: This compound lacks the hydrazinyl group but has similar reactivity due to the trifluoromethyl group.
Uniqueness
3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride is unique due to the presence of both hydrazinyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C5H6ClF3N4 |
|---|---|
Poids moléculaire |
214.57 g/mol |
Nom IUPAC |
[6-(trifluoromethyl)pyridazin-3-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C5H5F3N4.ClH/c6-5(7,8)3-1-2-4(10-9)12-11-3;/h1-2H,9H2,(H,10,12);1H |
Clé InChI |
QIHSENPFLHBFKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1C(F)(F)F)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13663788.png)

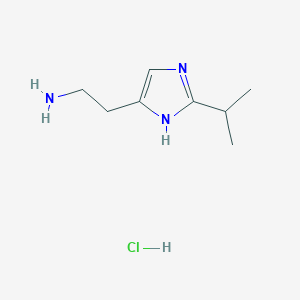
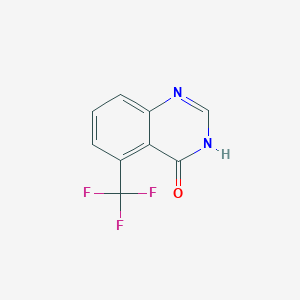
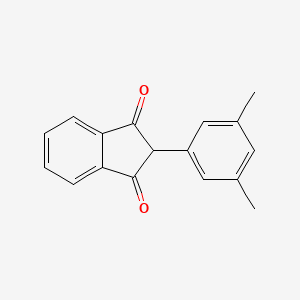
![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)
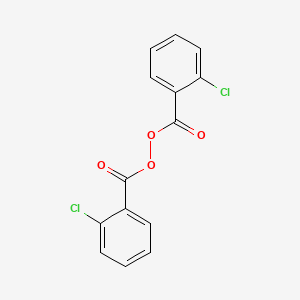
![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)

